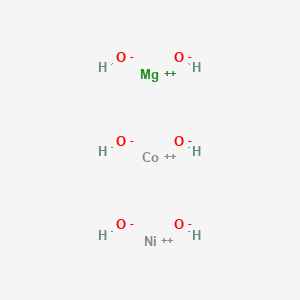Nickel cobalt magnesium hydroxide
CAS No.: 205764-36-9
Cat. No.: VC14037036
Molecular Formula: CoH6MgNiO6
Molecular Weight: 243.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 205764-36-9 |
|---|---|
| Molecular Formula | CoH6MgNiO6 |
| Molecular Weight | 243.98 g/mol |
| IUPAC Name | magnesium;cobalt(2+);nickel(2+);hexahydroxide |
| Standard InChI | InChI=1S/Co.Mg.Ni.6H2O/h;;;6*1H2/q3*+2;;;;;;/p-6 |
| Standard InChI Key | KRCOJSIHEMDIHM-UHFFFAOYSA-H |
| Canonical SMILES | [OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Co+2].[Ni+2] |
Introduction
Nickel cobalt magnesium hydroxide is a ternary layered double hydroxide (LDH) with the general formula , where and denote the molar ratios of cobalt and magnesium, respectively . The structure consists of positively charged brucite-like layers of edge-sharing octahedra, with interlayer spaces occupied by water molecules and charge-balancing anions (e.g., , ) . Magnesium incorporation disrupts the electronic homogeneity of nickel-cobalt matrices, enhancing thermal stability and reducing cation mixing during electrochemical cycling .
Table 1: Key Physicochemical Properties of Nickel Cobalt Magnesium Hydroxide
Synthesis Methodologies
Coprecipitation with Controlled pH
The most widely adopted method involves coprecipitation of nickel, cobalt, and magnesium salts under alkaline conditions. A typical protocol from patent literature utilizes:
-
Precursors: Nickel sulfate (), cobalt sulfate (), and magnesium nitrate () in a molar ratio of 0.6:0.2:0.2.
-
Precipitant: Sodium hydroxide () and ammonium hydroxide () maintain pH at 11.5–12.5 to ensure simultaneous nucleation .
-
Template Agents: Microcrystalline cellulose (0.5–2 wt%) directs heterogeneous nucleation, yielding spherical particles with uniform size distribution (10–15 µm) .
Table 2: Impact of Synthesis Parameters on Product Morphology
| Parameter | Optimal Range | Effect on Morphology | Source |
|---|---|---|---|
| pH | 11.0–12.5 | Prevents Mg(OH)₂ segregation | |
| Temperature | 60–90°C | Enhances crystallinity | |
| Stirring Rate | 400–600 rpm | Reduces agglomeration |
Hydrothermal Recrystallization
Post-precipitation hydrothermal treatment (150–200°C, 6–12 hrs) eliminates structural defects and improves layer stacking. Infrared spectroscopy reveals that hydrothermally treated samples exhibit sharper bands at 3640 cm⁻¹, indicating reduced interlayer water content .
Structural and Spectroscopic Analysis
X-ray Diffraction (XRD)
The basal spacing () of NiCoMg(OH)ₓ ranges from 7.8–8.2 Å, consistent with intercalated or anions . Magnesium doping (>10 at%) induces peak broadening in the (003) reflection due to lattice strain, as confirmed by Williamson-Hall analysis .
Vibrational Spectroscopy
-
Infrared (IR): Splitting of the band at 1384 cm⁻¹ confirms nitrate intercalation .
-
Raman: A weak band at 450–470 cm⁻¹ corresponds to stretching modes, absent in binary Ni-Co hydroxides .
| Material | Capacity (mAh/g) | Cycle Retention (100 cycles) | Source |
|---|---|---|---|
| NiCoMg(OH)ₓ-derived NCM | 165 | 92% | |
| Conventional NCM622 | 155 | 85% |
Electrocatalytic Water Splitting
NiCoMg(OH)ₓ nanosheets exhibit an overpotential of 290 mV at 10 mA/cm² for the oxygen evolution reaction (OER), outperforming undoped NiCo hydroxides (340 mV) . Magnesium modifies the local electron density, lowering the energy barrier for *OOH intermediate formation .
Challenges and Industrial Scalability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume